molecular formula C7H5BrF2Zn B1587862 2,6-Difluorobenzylzinc bromide CAS No. 307496-33-9

2,6-Difluorobenzylzinc bromide

Cat. No. B1587862
M. Wt: 272.4 g/mol
InChI Key: GCXVBPCJIZAPER-UHFFFAOYSA-M
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Description

“2,6-Difluorobenzylzinc bromide” is an organozinc reagent . It has a linear formula of F2C6H3CH2ZnBr and a molecular weight of 272.41 . It is typically stored at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for “2,6-Difluorobenzylzinc bromide” were not found in the search results, it is typically used as a reagent in the synthesis of biologically active compounds .


Molecular Structure Analysis

The molecular structure of “2,6-Difluorobenzylzinc bromide” can be represented by the SMILES string Fc1cccc(F)c1C[Zn]Br . The InChI representation is 1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q;;+1/p-1 .


Chemical Reactions Analysis

“2,6-Difluorobenzylzinc bromide” is used as a reagent in the synthesis of biologically active compounds . It is pivotal in the production of pharmaceutical drugs designed against various diseases, mainly encompassing fluoro-containing organics .


Physical And Chemical Properties Analysis

“2,6-Difluorobenzylzinc bromide” is a brown to black liquid with a density of 0.981 g/mL at 25 °C . It has a concentration of 0.5 M in tetrahydrofuran (THF) .

Scientific Research Applications

Organic Synthesis and Catalysis

Organometallic compounds like 2,6-Difluorobenzylzinc bromide are pivotal in organic synthesis, including coupling reactions. For instance, palladium(II) complexes with benzimidazolin-2-ylidene and phosphane ligands show significant catalytic activity in Mizoroki–Heck coupling reactions (Türkmen et al., 2009). This suggests that 2,6-Difluorobenzylzinc bromide could serve as a reagent or intermediate in similar catalytic processes, enhancing the formation of carbon-carbon bonds in organic molecules.

Analytical Chemistry

Derivatization agents play a critical role in enhancing the detectability of compounds in chromatography and mass spectrometry. Pentafluorobenzyl bromide, a compound structurally related to 2,6-Difluorobenzylzinc bromide, is extensively used as a derivatization agent in the analysis of inorganic anions and organophosphates, offering insights into the utility of fluorinated benzyl compounds in analytical applications (Tsikas, 2017). Such applications underline the potential of 2,6-Difluorobenzylzinc bromide in enhancing the analytical methods for detecting various biological and environmental samples.

Material Science

In material science, the synthesis and characterization of novel compounds are essential for developing new materials with unique properties. For example, the preparation and characterization of new low melting ammonium-based ionic liquids with ether functionality reveal the importance of structural modification in altering physical properties (Kärnä et al., 2009). Similarly, 2,6-Difluorobenzylzinc bromide could be explored for its potential in creating new materials or as a precursor in the synthesis of complex organic molecules, highlighting its versatility in research applications.

Environmental Chemistry

Research on the degradation mechanisms of organobromine compounds, such as the high-temperature oxidation of 2-bromophenol, provides valuable insights into the environmental fate and behavior of brominated organic pollutants (Evans & Dellinger, 2005). By extension, understanding the reactivity and stability of 2,6-Difluorobenzylzinc bromide can contribute to environmental chemistry, especially in assessing its impact and degradation pathways in natural settings.

Safety And Hazards

“2,6-Difluorobenzylzinc bromide” is classified as a flammable liquid (Category 2), an eye irritant (Category 2A), and a carcinogen (Category 2). It may cause respiratory irritation and drowsiness or dizziness . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this substance .

Future Directions

“2,6-Difluorobenzylzinc bromide” is a specialized reagent used in the synthesis of biologically active compounds. It’s pivotal in the production of pharmaceutical drugs designed against various diseases, mainly encompassing fluoro-containing organics . This suggests that it may continue to play a significant role in the development of new pharmaceuticals in the future.

properties

IUPAC Name

bromozinc(1+);1,3-difluoro-2-methanidylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXVBPCJIZAPER-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC=C1F)F.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorobenzylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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